
Benzo(g)quinoline, 4,4'-(1,2-ethanediyldi-4,1-piperazinediyl)bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo(g)quinoline, 4,4’-(1,2-ethanediyldi-4,1-piperazinediyl)bis- is a complex organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a quinoline ring fused with a benzene ring, and two piperazine rings connected by an ethanediyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzo(g)quinoline derivatives typically involves the Fischer and Friedländer reactions. For instance, 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one can be synthesized and further reacted to form more complex polycyclic systems such as indolo(3,2-c)benzo(g)quinoline and 6,7-dihydroquinolino(3,2-c)benzo(g)quinoline . Another method involves the condensation of 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one with aromatic aldehydes in an alkaline medium, leading to the formation of 3-substituted benzo(g)quinolin-4-ones .
Industrial Production Methods
Industrial production methods for benzo(g)quinoline derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalysts and controlled reaction environments to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
Benzo(g)quinoline derivatives undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the condensation of 1,2,3,4-tetrahydrobenzo(g)quinolin-4-one with aromatic aldehydes can lead to the formation of benzylidene derivatives, which then isomerize into more stable benzyl derivatives .
Aplicaciones Científicas De Investigación
Benzo(g)quinoline derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of benzo(g)quinoline derivatives involves their interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, and other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific structure and functional groups of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to benzo(g)quinoline derivatives include other heterocyclic aromatic compounds such as:
Quinoline: A simpler structure with a single nitrogen atom in the ring.
Isoquinoline: An isomer of quinoline with the nitrogen atom in a different position.
Acridine: A tricyclic compound with similar aromatic properties.
Uniqueness
Benzo(g)quinoline derivatives are unique due to their complex polycyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This uniqueness makes them valuable in various fields of research and application.
Propiedades
Número CAS |
78093-89-7 |
|---|---|
Fórmula molecular |
C36H36N6 |
Peso molecular |
552.7 g/mol |
Nombre IUPAC |
4-[4-[2-(4-benzo[g]quinolin-4-ylpiperazin-1-yl)ethyl]piperazin-1-yl]benzo[g]quinoline |
InChI |
InChI=1S/C36H36N6/c1-3-7-29-25-33-31(23-27(29)5-1)35(9-11-37-33)41-19-15-39(16-20-41)13-14-40-17-21-42(22-18-40)36-10-12-38-34-26-30-8-4-2-6-28(30)24-32(34)36/h1-12,23-26H,13-22H2 |
Clave InChI |
DJSWKAQEKBRZAO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCN2CCN(CC2)C3=CC=NC4=CC5=CC=CC=C5C=C34)C6=CC=NC7=CC8=CC=CC=C8C=C67 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


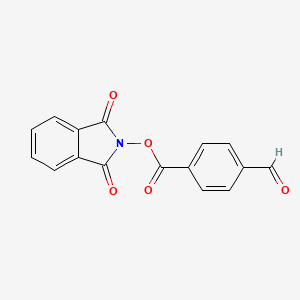
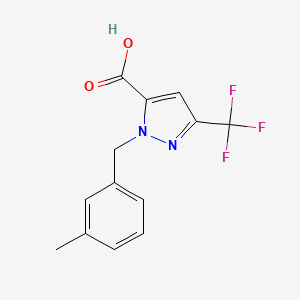
![3-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11713904.png)
![2-Methyl-5-[(E)-2-(phenylmethylidene)hydrazin-1-YL]-1,3-oxazole-4-carbonitrile](/img/structure/B11713909.png)
![16-(1-Hydroxyethylidene)-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione](/img/structure/B11713910.png)
![N-[(3R,4R,5R,6R)-6-(azidomethyl)-2,4,5-trihydroxyoxan-3-yl]acetamide](/img/structure/B11713916.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(2,4-dichloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11713923.png)
![N-((Z)-2-(4-chlorophenyl)-1-{[(3-methoxypropyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B11713930.png)
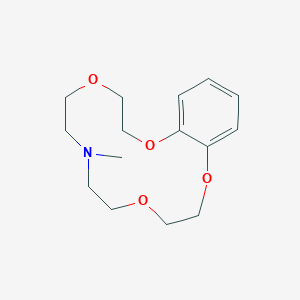
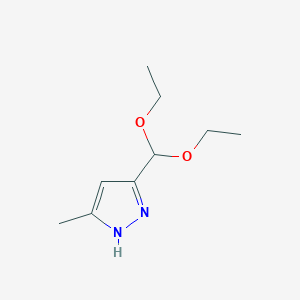
![tert-butyl (1S,4R,5R)-5-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B11713956.png)
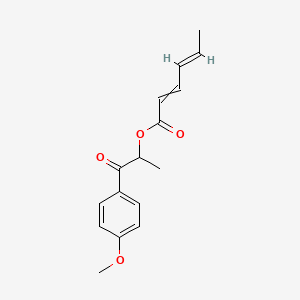
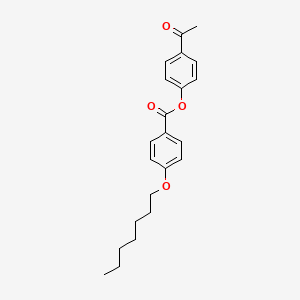
![Methyl 7-Bromo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B11713986.png)
